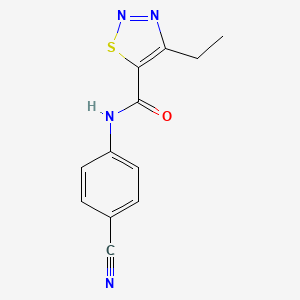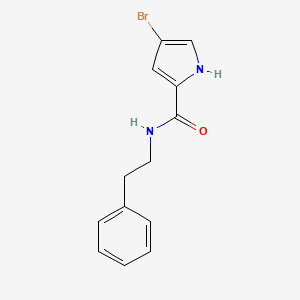![molecular formula C31H37OP B14915954 dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)
dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is a phosphine ligand known for its utility in various catalytic processes. This compound is characterized by its bulky and electron-rich nature, making it an effective ligand in transition metal-catalyzed reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is purified using industrial-scale chromatography or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and other nucleophiles are used under mild conditions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Some of its applications include:
Chemistry: Used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals through catalytic processes.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane involves its role as a ligand in catalytic cycles. The compound coordinates with transition metals, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific catalytic process being employed .
Comparación Con Compuestos Similares
Similar Compounds
- Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
- Dicyclohexyl-[2-(2,6-diisopropoxyphenyl)phenyl]phosphane
- 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Uniqueness
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky nature provides steric hindrance, which can enhance selectivity in reactions, while its electron-rich character stabilizes metal-ligand interactions .
Propiedades
Fórmula molecular |
C31H37OP |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C31H37OP/c1-32-29-22-13-21-27(24-14-5-2-6-15-24)31(29)28-20-11-12-23-30(28)33(25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2,5-6,11-15,20-23,25-26H,3-4,7-10,16-19H2,1H3 |
Clave InChI |
RJHSTSWXKDXOOQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)



![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)


